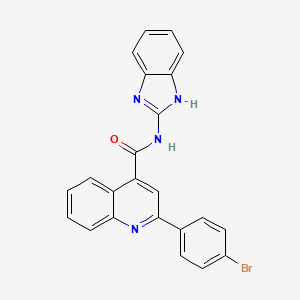
N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Benzodiazole Moiety: This step involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Amide Bond Formation: The final step involves coupling the benzodiazole and quinoline derivatives through an amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with Pd/C, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Benzodiazole Derivatives: Such as benzimidazole, known for their antifungal and antiparasitic properties.
Uniqueness
N-(1H-13-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of the quinoline and benzodiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H15BrN4O |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H15BrN4O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)25-21)22(29)28-23-26-19-7-3-4-8-20(19)27-23/h1-13H,(H2,26,27,28,29) |
InChI Key |
RLRJIIBYGMOYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932467.png)
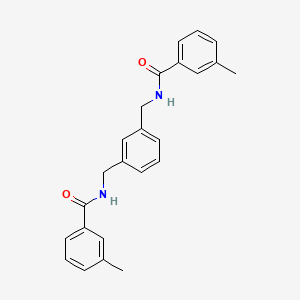
![2-(2,4-dichlorophenoxy)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B14932483.png)
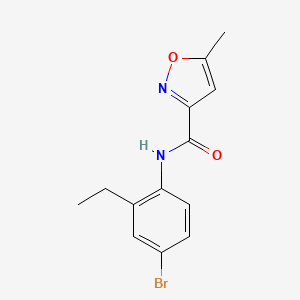
![2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14932492.png)

![3-[(4-methoxyphenoxy)methyl]-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14932505.png)
![N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B14932511.png)
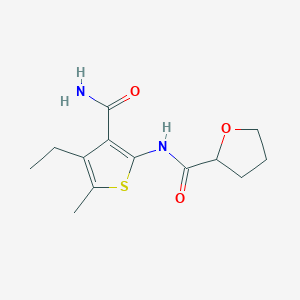
![1H-benzotriazol-1-yl[2-(4-bromophenyl)quinolin-4-yl]methanone](/img/structure/B14932523.png)
![Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14932537.png)
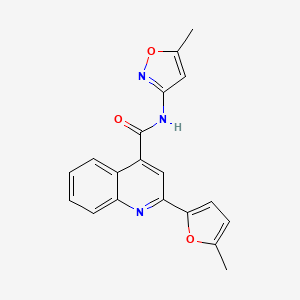
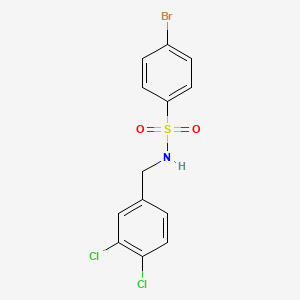
![N-methyl-N-{4-[(thiophen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14932562.png)
